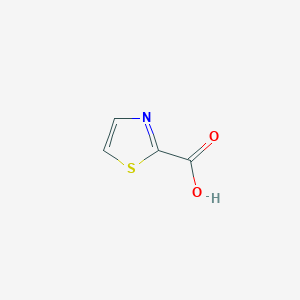

Thiazole-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-thiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO2S/c6-4(7)3-5-1-2-8-3/h1-2H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJVLVRYLIMQVDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376402 | |

| Record name | Thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14190-59-1 | |

| Record name | Thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Thiazole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Thiazole-2-carboxylic Acid: A Comprehensive Technical Guide for Researchers

CAS Number: 14190-59-1

This technical guide provides an in-depth overview of Thiazole-2-carboxylic acid, a pivotal heterocyclic compound in organic synthesis and drug discovery. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical and physical properties, experimental protocols for its synthesis, and its significant roles in various biological pathways.

Core Properties and Data

This compound, with the CAS number 14190-59-1, is a versatile building block in medicinal chemistry.[1] Its fundamental properties are summarized below, offering a clear comparison of its key characteristics.

| Property | Value | Reference(s) |

| CAS Number | 14190-59-1 | [2][3] |

| Molecular Formula | C₄H₃NO₂S | [2][3][4] |

| Molecular Weight | 129.14 g/mol | [2][4][5] |

| Melting Point | 91.6-118 °C | [3][6] |

| Boiling Point (Predicted) | 310.6 ± 25.0 °C | [6] |

| Appearance | White to off-white to light yellow to beige powder or crystals | [1][2][4] |

| Solubility | Slightly soluble in water | [6][7] |

| Storage Temperature | 2-8 °C or -20°C | [2][3][8] |

Synthesis of this compound

A general and accessible method for the synthesis of this compound involves the hydrolysis of its corresponding ethyl ester.[4][9] This procedure is a foundational technique for obtaining the carboxylic acid derivative for further use in research and development.

Experimental Protocol: Hydrolysis of Ethyl 2-Thiazolecarboxylate

Objective: To synthesize this compound via the hydrolysis of ethyl 2-thiazolecarboxylate.

Materials:

-

Ethyl 2-thiazolecarboxylate

-

2N aqueous Potassium Hydroxide (KOH) solution

-

Ethanol

-

2N Hydrochloric Acid (HCl)

Procedure:

-

Dissolve ethyl 2-thiazolecarboxylate in ethanol.

-

Add a 5-fold molar excess of 2N aqueous KOH solution to the ethanolic solution.

-

Stir the reaction mixture at room temperature for 2 hours.

-

After 2 hours, acidify the mixture by adding an equivalent amount of 2N HCl.

-

Allow the acidified mixture to stand overnight.

-

Collect the precipitated needle-like crystals of this compound by filtration.

Expected Outcome: The procedure yields this compound as a crystalline solid.

Biological Significance and Signaling Pathways

This compound and its derivatives have garnered significant attention in drug discovery due to their diverse biological activities. The thiazole nucleus is a key structural component in numerous pharmaceuticals with antimicrobial, anti-inflammatory, and anticancer properties.[10][11][12][13]

Anti-inflammatory Activity: Inhibition of COX-2 and 5-LOX

Thiazole derivatives have been identified as potent dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade. By inhibiting these enzymes, they effectively reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Caption: Dual Inhibition of COX-2 and 5-LOX by Thiazole Derivatives.

Antimicrobial Mechanism: Targeting Bacterial Enzymes

The antimicrobial efficacy of certain thiazole-containing compounds stems from their ability to inhibit essential bacterial enzymes, such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, and their inhibition leads to bacterial cell death.

Caption: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV.

Anticancer Potential: Targeting Key Signaling Pathways

The development of thiazole derivatives as anticancer agents is a burgeoning area of research. These compounds have been shown to inhibit various targets crucial for cancer cell proliferation and survival, including receptor tyrosine kinases like VEGFR-2 and c-Met, as well as enzymes like topoisomerase II.

Caption: Multi-target Inhibition by Anticancer Thiazole Derivatives.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a wide array of compounds.[2][6][9] Its applications span across several key industrial and research sectors:

-

Pharmaceuticals: It serves as a crucial starting material for the synthesis of various biologically active molecules, including those with anti-inflammatory, antimicrobial, and anticancer properties.[1][10][11][12][13] The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[10][13]

-

Agrochemicals: This compound is utilized in the development of novel pesticides and herbicides.[2][6][9]

-

Dyestuff: It is an important intermediate in the synthesis of various dyes.[2][6][9]

-

Organic Synthesis: As a versatile building block, it is widely used in the construction of more complex heterocyclic systems.[2][6][9]

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and its presence in a multitude of biologically active molecules. This guide provides a foundational understanding of its properties, synthesis, and biological roles, serving as a valuable resource for researchers dedicated to advancing the fields of chemistry and medicine. The continued exploration of this and related thiazole derivatives holds great promise for the discovery of novel therapeutics.

References

- 1. Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 14190-59-1 [amp.chemicalbook.com]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. kuey.net [kuey.net]

- 5. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]

- 6. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jchemrev.com [jchemrev.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. applications.emro.who.int [applications.emro.who.int]

Spectroscopic Profile of Thiazole-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thiazole-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules. A thorough understanding of its structural and electronic properties is paramount for its application in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and data interpretation are presented to aid researchers in its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H4 | ~8.3 - 8.5 | Doublet | ~2.0 - 3.0 |

| H5 | ~7.9 - 8.1 | Doublet | ~2.0 - 3.0 |

| COOH | > 10 | Singlet (broad) | - |

Note: The chemical shifts are referenced to tetramethylsilane (TMS). The exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Data

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C2 | ~160 - 165 |

| C4 | ~145 - 150 |

| C5 | ~125 - 130 |

| COOH | ~165 - 170 |

Note: The chemical shifts are referenced to TMS. The signal for the carboxylic acid carbon (COOH) may be broad.

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of thiazole compounds is as follows:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a suitable pH adjustment). The choice of solvent can affect the chemical shifts, particularly of the acidic proton.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required compared to ¹H NMR.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the vibrational frequencies of the carboxylic acid group and the thiazole ring.

IR Spectral Data

Table 3: Key IR Absorption Bands for this compound [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid dimer) |

| 1690-1720 | Strong | C=O stretch (carboxylic acid) |

| ~1550 | Medium | C=N stretch (thiazole ring) |

| ~1420 | Medium | In-plane O-H bend |

| ~1300 | Medium | C-O stretch |

| ~920 | Broad, Medium | Out-of-plane O-H bend |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation pattern.

Mass Spectrometry Data

For this compound (Molecular Weight: 129.14 g/mol ), the following fragmentation pattern is expected under electron ionization (EI) conditions:

-

Molecular Ion (M⁺˙): The peak corresponding to the intact molecule is expected at m/z = 129.

-

Key Fragmentation Pathways:

-

Decarboxylation: Loss of the carboxyl group (•COOH, 45 Da) or carbon dioxide (CO₂, 44 Da) is a common fragmentation for carboxylic acids. This would result in a fragment ion corresponding to the thiazole ring at m/z = 84 or 85.

-

Ring Fragmentation: The thiazole ring can undergo characteristic fragmentation, similar to that of unsubstituted thiazole, leading to smaller fragment ions.

-

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for this compound

| m/z | Predicted Fragment |

| 129 | [M]⁺˙ (Molecular Ion) |

| 85 | [M - CO₂]⁺˙ |

| 84 | [M - COOH]⁺ |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization Method:

-

Electron Ionization (EI): A hard ionization technique that provides detailed fragmentation patterns.

-

Electrospray Ionization (ESI): A soft ionization technique that is useful for determining the molecular weight with minimal fragmentation.

-

-

Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Synthesis and Reaction Mechanisms of Thiazole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Thiazole-2-carboxylic acid is a vital heterocyclic compound that serves as a fundamental building block in medicinal and synthetic chemistry.[1][2] Its structural motif is present in numerous biologically active molecules, including antimicrobial and anti-inflammatory agents.[1] This guide provides a comprehensive overview of the primary synthetic routes to this compound, detailed reaction mechanisms, experimental protocols, and quantitative data to support researchers in its application and development.

Core Synthetic Methodologies

The synthesis of this compound can be achieved through several key pathways. The most prominent methods include the hydrolysis of a precursor ester, the classic Hantzsch thiazole synthesis to construct the ring, and a modern approach involving organometallic intermediates.

Hydrolysis of Ethyl Thiazole-2-carboxylate

One of the most direct methods for preparing this compound is the hydrolysis of its corresponding ethyl ester, ethyl thiazole-2-carboxylate.[2][3] This reaction is typically performed under basic conditions, followed by acidification to yield the final product.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a versatile and high-yielding method for forming the thiazole ring itself.[4][5] The reaction involves the condensation of an α-haloketone with a thioamide.[4][6] While this method typically produces substituted thiazoles, it is a foundational reaction for creating the core thiazole heterocycle. For the synthesis of the parent thiazole ring system, specific starting materials would be required.

Synthesis via Halogen-Metal Exchange

A convenient and more recent approach involves the use of organometallic intermediates. Specifically, 2-bromothiazole can be converted into this compound through a halogen-metal exchange reaction followed by carboxylation.[7] This method utilizes an organolithium reagent to form a thiazolyllithium compound, which then reacts with carbon dioxide.[7]

Quantitative Data for Synthetic Routes

The efficiency of each synthetic method can be evaluated based on reaction conditions and yields. The following table summarizes key quantitative data for the primary routes to this compound and its precursors.

| Method | Starting Material(s) | Reagents & Solvents | Temperature | Time | Yield | Reference |

| Ester Hydrolysis | Ethyl thiazole-2-carboxylate | 2N KOH (aq), Ethanol; 2N HCl | Room Temperature | 2 hrs | 25% | [3] |

| Hantzsch Synthesis (Example) | 2-Bromoacetophenone, Thiourea | Methanol | 100°C | 30 min | High | [4] |

| Halogen-Metal Exchange | 2-Bromothiazole | n-Butyllithium, CO2 | -70°C to -65°C | 0.5 h | High | [7][8] |

| One-Pot Synthesis of Precursor (Ester) | Ethyl acetoacetate, N-bromosuccinimide, Thiourea | Water, THF | 80°C | 2 hrs | Low | [9] |

Reaction Mechanisms and Visualizations

Understanding the underlying reaction mechanisms is crucial for optimizing synthetic routes and predicting outcomes.

Hantzsch Thiazole Synthesis Mechanism

The Hantzsch synthesis proceeds through an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[4]

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Ester Hydrolysis Reaction Mechanism

The base-catalyzed hydrolysis of ethyl thiazole-2-carboxylate involves the nucleophilic attack of a hydroxide ion on the ester carbonyl, leading to a tetrahedral intermediate which then collapses to form the carboxylate anion.

Caption: Base-catalyzed hydrolysis of an ester.

Synthesis via Halogen-Metal Exchange Mechanism

This pathway involves the deprotonation of 2-bromothiazole by an organolithium reagent to form a highly reactive thiazolyllithium species, which subsequently acts as a nucleophile towards carbon dioxide.

Caption: Synthesis via Halogen-Metal Exchange.

Experimental Protocols

Detailed and reproducible experimental procedures are essential for laboratory synthesis.

Protocol 1: Synthesis of this compound from Ethyl 2-Thiazolecarboxylate[3]

-

Dissolution: Dissolve ethyl 2-thiazolecarboxylate (1.355 mmol, 213 mg) in ethanol (3 mL).

-

Hydrolysis: Add a 2N aqueous potassium hydroxide (KOH) solution (3.5 mL, 5 eq.) to the ethanol solution.

-

Reaction: Stir the reaction mixture at room temperature for 2 hours.

-

Acidification: Acidify the mixture by adding 2N hydrochloric acid (HCl) (3.5 mL).

-

Crystallization: Allow the acidified mixture to stand overnight. Needle-like crystals will precipitate.

-

Isolation: Collect the precipitated crystals by filtration to yield this compound (43.3 mg, 25% yield).

Protocol 2: General Procedure for Hantzsch Thiazole Synthesis (Example: 2-amino-4-phenylthiazole)[4]

-

Combine Reagents: In a 20 mL vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

-

Add Solvent: Add methanol (5 mL) and a magnetic stir bar.

-

Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

-

Cooling: Remove the reaction from heat and allow it to cool to room temperature.

-

Precipitation: Pour the reaction contents into a beaker containing 5% sodium carbonate (Na₂CO₃) solution (20 mL) and swirl to mix.

-

Isolation: Filter the resulting mixture through a Buchner funnel.

-

Washing and Drying: Rinse the collected solid with water and allow it to air dry to obtain the thiazole product.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of this compound.

Caption: General laboratory workflow for synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 14190-59-1 [chemicalbook.com]

- 3. This compound CAS#: 14190-59-1 [amp.chemicalbook.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]

- 6. synarchive.com [synarchive.com]

- 7. researchgate.net [researchgate.net]

- 8. CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid - Google Patents [patents.google.com]

- 9. tandfonline.com [tandfonline.com]

Unveiling the Solid State: A Technical Guide to the Crystal Structure of Thiazole-2-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the crystal structure of thiazole-2-carboxylic acid and its derivatives, compounds of significant interest in medicinal chemistry and materials science. Thiazole-based molecules are integral to numerous pharmaceuticals, and understanding their three-dimensional structure is paramount for rational drug design and the development of novel materials. This document summarizes key crystallographic data, details experimental methodologies for structure determination, and visualizes the typical workflow involved in such studies.

Core Crystallographic Data of a Representative Derivative

The solid-state architecture of this compound derivatives is dictated by a delicate interplay of covalent bonds and non-covalent interactions, such as hydrogen bonding and π-π stacking.[1] A prime example is the silver(I) complex, (1,3-thiazole-2-carboxylato-κN)(1,3-thiazole-2-carboxylic acid-κN)silver(I), which has been structurally characterized by single-crystal X-ray diffraction.[1][2]

The crystallographic data for this complex reveals a linear coordination of the silver(I) ion with the nitrogen atoms of two thiazole ligands.[1][2] This arrangement is further stabilized by hydrogen bonding between the carboxylate and carboxylic acid moieties of adjacent complexes, forming a tape-like structure.[1][2] These tapes are then assembled into a three-dimensional supramolecular architecture through further intermolecular interactions.[1][2]

Below is a summary of the key crystallographic data for this silver(I) complex.

| Parameter | Value | Reference |

| Chemical Formula | C₈H₅AgN₂O₄S₂ | [2] |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/c | [1] |

| Ag—N Bond Length | 2.1463 (14) Å | [1] |

| Ag···O Interaction | 2.8401 (13) Å | [1][2] |

Note: Further details on unit cell dimensions (a, b, c, α, β, γ) and atomic coordinates are typically found in the full crystallographic information file (CIF), which can be obtained from the Cambridge Crystallographic Data Centre (CCDC) using the deposition number CCDC 1888609.

Experimental Protocols: From Synthesis to Structure Solution

The determination of the crystal structure of this compound derivatives involves a multi-step process, beginning with the synthesis and crystallization of the compound, followed by X-ray diffraction data collection and structure refinement.

Synthesis and Crystallization

The synthesis of derivatives can vary widely depending on the desired final compound. For the aforementioned silver(I) complex, the protocol is as follows:

-

Reagent Preparation : Equimolar amounts of silver nitrate (AgNO₃) and 1,3-thiazole-2-carboxylic acid are dissolved in deionized water in a small vial.[1]

-

Crystallization : The vial is left undisturbed at ambient temperature.[1]

-

Crystal Growth : Over a period of several days, colorless, block-shaped crystals suitable for X-ray diffraction are formed.[1]

-

Isolation : The crystals are then isolated from the solution for data collection.[1]

For other derivatives, synthesis may involve multi-step organic reactions to modify the thiazole ring or the carboxylic acid group.[3] The purification of the final product is often achieved through techniques like recrystallization or chromatography.

X-ray Diffraction and Structure Refinement

Once suitable crystals are obtained, their structure is determined using single-crystal X-ray diffraction.

-

Data Collection : A single crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution : The diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell.

-

Structure Refinement : The initial structural model is then refined to best fit the experimental data. During refinement, the positions of hydrogen atoms are often geometrically positioned and refined as riding on their parent atoms.[2]

Visualizing the Workflow

The process of determining the crystal structure of a this compound derivative can be summarized in the following workflow:

This in-depth guide provides a foundational understanding of the crystal structure of this compound derivatives. The provided data and protocols serve as a valuable resource for researchers in the fields of chemistry, materials science, and drug development, aiding in the design and synthesis of novel compounds with tailored properties. For more detailed structural information, researchers are encouraged to consult the Cambridge Crystallographic Data Centre (CCDC).

References

An In-depth Technical Guide to Thiazole-2-carboxylic Acid: Physicochemical Properties and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole-2-carboxylic acid, a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen, serves as a pivotal building block in the synthesis of a wide array of biologically active molecules.[1] Its versatile chemical nature allows for diverse functionalization, making it a valuable scaffold in medicinal chemistry and drug discovery.[1] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols, and an exploration of its relevance in key biological signaling pathways.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below, providing essential data for its handling, characterization, and application in research and development.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₄H₃NO₂S | [2][3] |

| Molecular Weight | 129.14 g/mol | [2][3] |

| Appearance | White to off-white or beige to light yellow solid/powder | [4] |

| Melting Point | 91.6-93 °C | [4] |

| Boiling Point (Predicted) | 310.6 ± 25.0 °C | [4] |

| pKa (Predicted) | 2.95 ± 0.10 | [4] |

| Solubility | Slightly soluble in water | [4] |

| Storage Conditions | -20°C | [2][4] |

Spectroscopic Data

¹H NMR Spectroscopy: The acidic proton of the carboxylic acid group is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10-13 ppm.[5][6] The protons on the thiazole ring would likely resonate in the aromatic region, with their exact chemical shifts and coupling constants being influenced by the electron-withdrawing nature of the carboxylic acid group.

¹³C NMR Spectroscopy: The carbonyl carbon of the carboxylic acid is anticipated to have a chemical shift in the range of 160-185 ppm.[5] The carbons of the thiazole ring would also exhibit characteristic shifts in the aromatic region.

Infrared (IR) Spectroscopy: The vibrational spectra of this compound have been investigated.[4] Key characteristic absorptions include:

-

A broad O-H stretching band from the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹.[7]

-

A strong C=O stretching band, characteristic of the carboxylic acid carbonyl group, expected between 1760-1690 cm⁻¹.[7]

-

C-N and C-S stretching vibrations associated with the thiazole ring.

Mass Spectrometry: The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45).[8][9] Fragmentation of the thiazole ring would also contribute to the overall spectrum.[10]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the hydrolysis of its corresponding ester, ethyl thiazole-2-carboxylate.[4]

General Procedure:

-

Dissolve ethyl thiazole-2-carboxylate in ethanol.

-

Add an aqueous solution of a strong base, such as 2N potassium hydroxide (KOH), to the solution.

-

Stir the reaction mixture at room temperature for a sufficient period (e.g., 2 hours) to ensure complete hydrolysis.

-

Acidify the reaction mixture with a strong acid, such as 2N hydrochloric acid (HCl), to protonate the carboxylate and precipitate the carboxylic acid.

-

Allow the acidified mixture to stand, preferably overnight, to facilitate complete crystallization.

-

Collect the resulting needle-like crystals of this compound by filtration.

-

Wash the crystals with cold water and dry them thoroughly.

Purification by Recrystallization

Recrystallization is a standard technique to purify the synthesized this compound.[11]

General Protocol:

-

Select a suitable solvent or solvent system in which the this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for recrystallization of organic acids include water, ethanol, or a mixture thereof.

-

Dissolve the crude this compound in the minimum amount of the hot solvent to create a saturated solution.

-

If any insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. This slow cooling promotes the formation of pure crystals.

-

Further cooling in an ice bath can maximize the yield of the purified product.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Dry the crystals, for example, in a vacuum oven, to remove any residual solvent.

Biological Signaling Pathways

Thiazole-containing compounds are known to modulate several key signaling pathways implicated in various diseases, including cancer and inflammation.[2][12] The following diagrams illustrate the general mechanisms of these pathways, which can be targeted by derivatives of this compound.

Caption: The NF-κB signaling pathway, a key regulator of inflammation.

Caption: The PI3K/Akt/mTOR pathway, crucial in cell growth and survival.

Caption: The COX-2 pathway, a key player in the inflammatory response.

Conclusion

This compound is a compound of significant interest due to its foundational role in the development of new therapeutic agents. A thorough understanding of its physical and chemical properties is essential for its effective use in synthesis and formulation. The experimental protocols provided offer a starting point for its preparation and purification. Furthermore, the elucidation of how thiazole-based structures can interact with critical biological signaling pathways, such as NF-κB, PI3K/Akt/mTOR, and COX-2, underscores the vast potential of this scaffold in addressing a range of pathological conditions. This guide serves as a valuable technical resource for researchers and professionals dedicated to advancing the fields of chemistry and drug development.

References

- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 5. myneni.princeton.edu [myneni.princeton.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]

- 12. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Thiazole Nucleus: A Historical and Technical Guide to its Discovery, Synthesis, and Therapeutic Importance

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, stands as a cornerstone in the field of medicinal chemistry. Its versatile structure is a key component in a vast array of biologically active compounds, from essential vitamins to life-saving pharmaceuticals. This in-depth technical guide provides a comprehensive overview of the discovery and history of thiazole compounds, detailed experimental protocols for their synthesis, a quantitative analysis of their biological activities, and a visual exploration of their mechanisms of action through key signaling pathways.

A Journey Through Time: The Discovery and History of Thiazole Compounds

The story of thiazole is a compelling narrative of chemical innovation and therapeutic breakthroughs. From its initial synthesis in the late 19th century to its central role in modern drug discovery, the thiazole nucleus has consistently proven to be a privileged scaffold in the development of novel therapeutic agents.

A timeline of key milestones in the discovery and development of thiazole-containing compounds:

-

1887: German chemist Arthur Hantzsch reports the first synthesis of a thiazole derivative, laying the foundation for thiazole chemistry.[1][2]

-

1912: Casimir Funk isolates a substance from rice bran, which he calls a "vitamine," later identified as thiamine (Vitamin B1), containing a thiazole ring.

-

1928: Alexander Fleming discovers penicillin, and the structure, which includes a fused thiazolidine (a reduced thiazole) ring, is later elucidated.[3] This discovery revolutionized the treatment of bacterial infections.

-

Late 1930s: Sulfathiazole, a potent sulfonamide antibiotic containing a thiazole moiety, is developed, becoming a critical tool in combating bacterial infections before the widespread availability of penicillin.[1][4]

-

1936: Robert Williams and his team synthesize thiamine, confirming its structure.[5]

-

Mid-20th Century to Present: A continuous stream of thiazole-containing drugs are developed, targeting a wide range of diseases including cancer, inflammation, and viral infections.[6][7][8]

Key Synthetic Methodologies: Experimental Protocols

The construction of the thiazole ring has been the subject of extensive research, leading to the development of several powerful synthetic methods. The Hantzsch synthesis remains a fundamental and widely utilized method.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first described in 1887, is a versatile method for the synthesis of thiazole derivatives involving the reaction of an α-haloketone with a thioamide.[1]

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol provides a classic example of the Hantzsch synthesis.

Materials:

-

2-Bromoacetophenone

-

Thiourea

-

Methanol

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Stir bar

-

20 mL scintillation vial

-

100 mL beaker

-

Hot plate

-

Buchner funnel and side-arm flask

-

Filter paper

-

Watch glass

Procedure:

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

-

Add 5 mL of methanol and a stir bar to the vial.

-

Heat the mixture on a hot plate with stirring at a moderate temperature for 30 minutes.

-

Remove the reaction from the heat and allow the solution to cool to room temperature.

-

Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.

-

Filter the resulting precipitate through a Buchner funnel.

-

Wash the filter cake with cold water.

-

Allow the solid product to air dry on a watch glass.

Caption: Inhibition of the PI3K/AKT/mTOR pathway by thiazole derivatives.

Modulation of the Cyclooxygenase (COX) Pathway

The cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the production of prostaglandins. Non-steroidal anti-inflammatory drugs (NSAIDs), including some thiazole derivatives, exert their effects by inhibiting COX enzymes.

Caption: Mechanism of action of thiazole-based COX inhibitors.

Conclusion

The thiazole core has proven to be an exceptionally fruitful scaffold in the pursuit of novel therapeutic agents. Its rich history, from fundamental synthetic discoveries to its incorporation into essential medicines, underscores its significance. The versatility of its synthesis and the diverse range of biological activities exhibited by its derivatives continue to make it a focal point of research in medicinal chemistry and drug development. This guide has provided a comprehensive overview of the key historical, synthetic, and biological aspects of thiazole compounds, offering a valuable resource for researchers dedicated to advancing the field.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. acs.org [acs.org]

- 4. Sulfathiazole | C9H9N3O2S2 | CID 5340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. karger.com [karger.com]

- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. media.neliti.com [media.neliti.com]

- 8. researchgate.net [researchgate.net]

Theoretical and Computational Perspectives on Thiazole-2-carboxylic Acid: A Technical Guide for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole-2-carboxylic acid (TCA) is a heterocyclic compound that serves as a crucial scaffold in medicinal chemistry. Its derivatives have demonstrated a wide range of pharmacological activities, positioning them as promising candidates for drug development. Theoretical and computational chemistry offer powerful tools to elucidate the structural, electronic, and reactive properties of TCA and its analogues, thereby accelerating the design and discovery of novel therapeutics. This technical guide provides a comprehensive overview of the theoretical and computational studies on this compound, with a focus on its conformational analysis, vibrational properties, and its relevance in drug design workflows.

Conformational and Structural Analysis

This compound can exist in different spatial arrangements, or conformers, due to the rotation around the C-C single bond connecting the carboxylic acid group to the thiazole ring and the rotation of the hydroxyl group. Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in identifying the most stable conformers and characterizing their geometries.

Conformational Isomers

Theoretical calculations have identified four primary conformers of TCA. The most stable conformer, designated as Form I , adopts a trans orientation of the carboxylic acid group with respect to the thiazole ring. In this conformation, an intramolecular hydrogen bond-like interaction occurs between the hydroxyl hydrogen and the nitrogen atom of the thiazole ring, which contributes to its stability.[1][2][3] Form II , the second most stable conformer, differs from Form I by a 180° rotation of the OH group.[1][2][3] The relative energies of these conformers have been calculated using various levels of theory, with the B3LYP functional and the 6-311++G(d,p) basis set providing reliable results.

Geometric Parameters

The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, for the most stable conformers of this compound have been determined through DFT calculations. These parameters provide a detailed picture of the molecule's three-dimensional structure.

Table 1: Calculated Geometric Parameters for this compound Conformers (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Conformer I (trans) | Conformer II (cis) |

| Bond Lengths (Å) | |||

| N1-C2 | 1.375 | 1.374 | |

| C2-S3 | 1.725 | 1.726 | |

| S3-C4 | 1.718 | 1.717 | |

| C4-C5 | 1.371 | 1.372 | |

| C5-N1 | 1.319 | 1.318 | |

| C2-C6 | 1.489 | 1.490 | |

| C6-O7 | 1.215 | 1.214 | |

| C6-O8 | 1.355 | 1.356 | |

| O8-H9 | 0.972 | 0.971 | |

| Bond Angles (°) | |||

| C5-N1-C2 | 110.5 | 110.6 | |

| N1-C2-S3 | 115.3 | 115.2 | |

| C2-S3-C4 | 89.5 | 89.6 | |

| S3-C4-C5 | 111.9 | 111.8 | |

| C4-C5-N1 | 112.8 | 112.8 | |

| N1-C2-C6 | 119.8 | 119.7 | |

| C2-C6-O7 | 124.5 | 124.6 | |

| C2-C6-O8 | 111.8 | 111.7 | |

| C6-O8-H9 | 107.9 | 108.0 | |

| Dihedral Angles (°) | |||

| N1-C2-C6-O7 | 179.9 | 0.1 | |

| S3-C2-C6-O8 | 179.8 | -0.2 | |

| C2-C6-O8-H9 | 0.0 | 180.0 |

Note: The atom numbering is as follows: N1, C2, S3, C4, C5 form the thiazole ring, with the carboxylic group attached at C2. C6 is the carboxyl carbon, O7 is the carbonyl oxygen, O8 is the hydroxyl oxygen, and H9 is the hydroxyl hydrogen.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the bonding and structure of molecules. Computational methods are used to calculate the vibrational frequencies and intensities, which aids in the assignment of experimental spectra.

Calculated Vibrational Frequencies

The harmonic vibrational frequencies for the conformers of this compound have been calculated using DFT. These calculated frequencies are often scaled by an empirical factor to better match experimental data. The vibrational modes associated with the carboxylic acid group are of particular interest as they are sensitive to the conformation and intermolecular interactions.

Table 2: Selected Calculated Vibrational Frequencies (cm⁻¹) for this compound Conformer I (B3LYP/6-311++G(d,p))

| Mode Description | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |

| O-H stretch | 3580 | 3437 |

| C-H stretch (ring) | 3150-3180 | 3024-3053 |

| C=O stretch | 1785 | 1714 |

| C-O stretch | 1350 | 1296 |

| O-H bend | 1220 | 1171 |

| Thiazole ring modes | 800-1500 | 768-1440 |

Scaling factor of 0.96 used for B3LYP/6-311++G(d,p) calculations.[4]

Application in Drug Discovery

The theoretical and computational understanding of this compound provides a solid foundation for its application in drug discovery. Computational workflows, including virtual screening and molecular docking, are routinely employed to identify and optimize thiazole-based compounds as potential drug candidates.

Computational Drug Discovery Workflow

A typical computational workflow for drug discovery involves several key stages, starting from target identification and culminating in the identification of lead compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Conformational Changes in this compound Selectively Induced by Excitation with Narrowband Near-IR and UV Light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Conformational Landscape of Thiazole-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazole-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry. Its biological activity is intrinsically linked to its three-dimensional structure and conformational dynamics. This technical guide provides an in-depth analysis of the conformational preferences of this compound, summarizing key quantitative data from spectroscopic and computational studies. Detailed experimental and computational protocols are presented to aid in the replication and extension of these findings. Visual representations of the conformational space and analytical workflows are provided to facilitate a deeper understanding of the structure-property relationships of this important molecule.

Introduction

The thiazole ring is a prominent scaffold in a multitude of pharmaceuticals due to its ability to engage in a variety of non-covalent interactions. The substituent at the 2-position, a carboxylic acid group in this case, introduces rotational flexibility, leading to the existence of different conformers. The relative populations of these conformers can significantly influence the molecule's interaction with biological targets. Understanding the conformational landscape, including the relative energies of stable conformers and the energy barriers for their interconversion, is therefore crucial for rational drug design and development.

This guide focuses on the conformational analysis of monomeric this compound, primarily exploring the rotational isomerism around the C2-C(carboxyl) bond.

Conformational Isomers of this compound

The primary conformational flexibility in this compound arises from the rotation of the carboxylic acid group relative to the thiazole ring. This leads to two principal planar conformers, designated as Form I (trans) and Form II (cis). The nomenclature refers to the orientation of the carbonyl bond of the carboxylic acid with respect to the sulfur atom of the thiazole ring. An additional level of conformational isomerism exists due to the rotation of the hydroxyl group within the carboxylic acid moiety.

A study utilizing matrix isolation infrared spectroscopy and computational methods identified two main conformers.[1][2][3] Form I, characterized by a trans orientation of the carboxylic group and an intramolecular hydrogen bond between the hydroxyl proton and the thiazole nitrogen, was found to be the most stable.[1][2][3] Conformer II, which differs from Form I by a 180° rotation of the OH group, is higher in energy.[1][2][3]

Quantitative Conformational Data

The relative energies and dihedral angles of the primary conformers of this compound have been determined through computational chemistry. The following tables summarize these key quantitative findings.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Description | Relative Energy (kJ/mol) | Dihedral Angle (N=C-C=O) | Dihedral Angle (O=C-O-H) |

| Form I | trans O=C-C=S, trans C-O-H | 0.00 | 180° | 180° |

| Form II | trans O=C-C=S, cis C-O-H | 7.9 - 9.1 | 180° | 0° |

Data sourced from computational studies at the B3LYP/6-311++G(3df,3pd) level of theory. The range in relative energy for Form II reflects the results from different computational models.[1]

Experimental and Computational Methodologies

A combination of spectroscopic and computational techniques has been employed to elucidate the conformational preferences of this compound.

Matrix Isolation Infrared Spectroscopy

This experimental technique allows for the study of individual molecules in an inert matrix at low temperatures, preventing intermolecular interactions and trapping different conformers.

Protocol:

-

A gaseous mixture of this compound and an inert gas (e.g., argon or nitrogen) is prepared.

-

This mixture is deposited onto a cold (e.g., 10 K) transparent window (e.g., CsI).

-

The infrared spectrum of the isolated molecules is recorded.

-

Conformational changes can be induced by irradiation with narrowband near-IR or UV light, allowing for the characterization of different conformers.[1][2][3]

-

The relative abundance of conformers can be estimated from the intensities of their characteristic vibrational bands.[1][2][3]

Computational Chemistry

Quantum chemical calculations are essential for determining the geometries, relative energies, and rotational barriers of the conformers.

Protocol (Density Functional Theory - DFT):

-

The initial structures of the conformers of this compound are built.

-

Geometry optimization is performed to find the minimum energy structures. A common and effective method is the B3LYP functional with a large basis set, such as 6-311++G(3df,3pd).[1]

-

Vibrational frequency calculations are carried out to confirm that the optimized structures are true minima (no imaginary frequencies) and to predict the infrared spectra for comparison with experimental data.

-

The potential energy surface can be scanned by systematically changing the key dihedral angles (N=C-C=O and O=C-O-H) to map the energy landscape and identify transition states for conformational interconversion.

Visualization of Conformational Space and Workflow

The following diagrams illustrate the key conformational isomers and the general workflow for their analysis.

Caption: Rotational isomers of this compound.

References

Thiazole-2-carboxylic Acid: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Thiazole-2-carboxylic acid is a heterocyclic organic compound that serves as a critical building block in the synthesis of a wide range of biologically active molecules. Its versatile structure is of significant interest in medicinal chemistry and materials science. This document provides a detailed guide to its fundamental molecular properties.

Core Molecular Data

The essential molecular information for this compound is summarized in the table below. This data is fundamental for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value |

| Molecular Formula | C₄H₃NO₂S |

| Molecular Weight | 129.14 g/mol [1][2] |

| CAS Number | 14190-59-1[1][2] |

Experimental Protocols

While this guide focuses on the core molecular data, the synthesis of this compound can be achieved through various experimental protocols. A common method involves the hydrolysis of ethyl 2-thiazolecarboxylate.

General Synthesis Protocol: Hydrolysis of Ethyl 2-Thiazolecarboxylate

-

Reaction Setup: Dissolve ethyl 2-thiazolecarboxylate in ethanol.

-

Hydrolysis: Add a 2N aqueous solution of potassium hydroxide (KOH) to the reaction mixture.

-

Stirring: Allow the mixture to stir at room temperature for a period of 2 hours to ensure complete hydrolysis.

-

Acidification: Acidify the reaction mixture with a 2N hydrochloric acid (HCl) solution.

-

Crystallization: Allow the acidified mixture to stand, typically overnight, to facilitate the precipitation of needle-like crystals.

-

Isolation: Collect the precipitated crystals of this compound by filtration.

Logical Relationships

The relationship between the common name of the compound and its fundamental molecular properties can be visualized as a direct logical flow.

Figure 1: Relationship between compound name and molecular properties.

References

An In-depth Technical Guide to the Solubility and Stability of Thiazole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Thiazole-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug development. This document collates available data on its physicochemical properties, outlines experimental protocols for its characterization, and discusses its stability under various conditions.

Physicochemical Properties

This compound is a solid at room temperature with a predicted pKa of approximately 2.95. Its solubility is a critical parameter for its handling, formulation, and biological activity.

Solubility

Quantitative experimental solubility data for this compound in a range of common solvents is not extensively reported in publicly available literature. The available information, including calculated values and data for structurally related compounds, is summarized below.

Table 1: Solubility of this compound and a Representative Derivative

| Compound | Solvent | Temperature (°C) | pH | Solubility | Data Type |

| This compound | Water | Not Specified | Neutral | 3.66 mg/mL | Calculated (ESOL method)[1] |

| This compound | Water | Not Specified | Neutral | 1.18 mg/mL | Calculated (Ali method)[1] |

| This compound | Water | Not Specified | Neutral | Slightly soluble | Qualitative[2][3] |

| 4-(Pyridin-2-yl)this compound | Water | Not Specified | > 6.5 | ~1 mg/mL | Experimental[4] |

| 4-(4-Fluorophenyl)this compound | Water | Not Specified | Neutral | Sparingly soluble | Qualitative[5] |

| 4-(4-Fluorophenyl)this compound | DMSO | Not Specified | - | Soluble | Qualitative[5] |

| 4-(4-Fluorophenyl)this compound | DMF | Not Specified | - | Soluble | Qualitative[5] |

pH-Dependent Solubility: As a carboxylic acid with a pKa of ~2.95, the aqueous solubility of this compound is expected to be highly pH-dependent. At pH values below its pKa, the compound will exist predominantly in its less soluble, neutral form. As the pH increases above the pKa, the carboxylate anion is formed, leading to a significant increase in aqueous solubility. A patent for the synthesis of thiazole carboxylic acids mentions that adjusting the pH to a range of 1.5-2.5 can be used to precipitate the acid, indicating this is the pH of its minimum solubility.

Stability Profile

This compound exhibits susceptibility to degradation under thermal and photolytic stress, with decarboxylation being a primary degradation pathway.

Table 2: Stability Data for this compound and its Derivatives

| Compound | Condition | Observation |

| This compound | Thermal (Room Temp.) | Decomposes to yield CO2 and thiazole.[6] |

| This compound | Thermal (Heating) | Readily undergoes decarboxylation.[7] |

| This compound | UV Irradiation (254 nm) | Results in the loss of CO2 to produce 2,3-dihydrothiazole-2-ylidene.[8][9] |

| 4-(Pyridin-2-yl)this compound | Thermal (TGA) | Stable up to ~300 °C, followed by an endothermic decomposition.[4] |

| 4-(4-Fluorophenyl)this compound | Thermal (TGA) | Decomposition onset at ~200°C.[5] |

| 4-(4-Fluorophenyl)this compound | pH | Prone to decarboxylation at pH <2 or >10.[5] |

Degradation Pathways

The primary degradation pathways for this compound are decarboxylation and fragmentation of the thiazole ring.

References

- 1. 14190-59-1 | this compound | Carboxylic Acids | Ambeed.com [ambeed.com]

- 2. This compound CAS#: 14190-59-1 [amp.chemicalbook.com]

- 3. This compound | 14190-59-1 [chemicalbook.com]

- 4. Buy 4-(Pyridin-2-yl)this compound | 59020-45-0 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Quantum Chemical Insights into the Biotransformation of Thiazole-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazole-2-carboxylic acid, a key structural motif in various biologically active compounds, undergoes complex biotransformation processes that are critical to its pharmacokinetic and toxicological profile. This technical guide provides an in-depth analysis of the metabolic fate of this compound, leveraging quantum chemical calculations to elucidate the underlying reaction mechanisms. By examining the electronic structure and reactivity of the thiazole ring, particularly the influence of the C2-carboxylic acid substituent, we predict the most probable metabolic pathways catalyzed by Cytochrome P450 (CYP) enzymes. This document integrates theoretical calculations with established experimental protocols for in vitro metabolism studies, offering a comprehensive resource for researchers in drug discovery and development. All quantitative data are presented in structured tables for clarity, and key metabolic pathways and experimental workflows are visualized using diagrams.

Introduction

The thiazole ring is a fundamental scaffold in a plethora of pharmaceutical agents, valued for its diverse chemical properties and biological activities. Understanding the metabolic transformation of thiazole-containing drugs is paramount for optimizing their efficacy and safety. This compound represents a core fragment whose metabolic profile is of significant interest. The biotransformation of thiazoles is primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes, which catalyze a range of oxidative reactions.

Quantum chemical methods, particularly Density Functional Theory (DFT), have emerged as powerful tools for predicting the metabolic fate of xenobiotics. These computational approaches provide invaluable insights into reaction thermodynamics and kinetics, helping to identify potential reactive metabolites and elucidate complex reaction mechanisms. This guide synthesizes the current understanding of thiazole metabolism, derived from quantum chemical studies on model thiazole systems, and extrapolates these findings to this compound, with a special focus on the electronic influence of the carboxyl group.

Predicted Metabolic Pathways of the Thiazole Ring

Quantum chemical studies on the biotransformation of the parent thiazole (TZ) and its amino-substituted analogue (ATZ) have identified four primary oxidative pathways catalyzed by CYP enzymes: epoxidation, S-oxidation, N-oxidation, and oxaziridine formation.[1][2][3] The relative likelihood of these pathways can be inferred from their calculated activation energy barriers.

Influence of the 2-Carboxylic Acid Group

The carboxylic acid moiety at the C2 position of this compound is an electron-withdrawing group (EWG). EWGs are known to stabilize the thiazole ring by reducing its electron density, thereby decreasing its susceptibility to oxidative metabolism.[4] This is in contrast to electron-donating groups (EDGs), such as the amino group in aminothiazoles, which have been shown to facilitate metabolic reactions by increasing the electron density of the ring.[1][3]

The primary effect of the 2-carboxylic acid group will be a general deactivation of the thiazole ring towards oxidative metabolism compared to the unsubstituted thiazole. This implies that higher energy barriers would be expected for the metabolic pathways of this compound.

Predicted Biotransformation Pathways of this compound

Based on the foundational knowledge of thiazole metabolism, we can predict the likely biotransformation routes for this compound. The following diagram illustrates the potential metabolic signaling pathway.

Quantitative Data from Quantum Chemical Studies

The following table summarizes the calculated energy barriers for the primary metabolic pathways of the parent thiazole (TZ) ring, as determined by DFT studies.[1][2][3] These values provide a baseline for understanding the relative feasibility of each pathway. It is important to note that for this compound, these energy barriers are expected to be higher due to the electron-withdrawing nature of the carboxylic acid group.

| Metabolic Pathway | Reactant | Energy Barrier (kcal/mol) | Product Stability (kcal/mol, relative to reactant) |

| Epoxidation | Thiazole (TZ) | 13.63 | -24.01 |

| S-oxidation | Thiazole (TZ) | 14.56 | Not specified |

| N-oxidation | Thiazole (TZ) | 17.90 | Not specified |

| Oxaziridine Formation | Thiazole (TZ) | 20.20 | Not specified |

Experimental Protocols for In Vitro Metabolism Studies

To experimentally validate the predicted metabolic pathways of this compound, in vitro studies using liver microsomes are essential. The following is a generalized protocol for such an investigation.

Objective

To determine the metabolic profile of this compound when incubated with liver microsomes and to identify the major metabolites formed.

Materials

-

This compound

-

Liver microsomes (human, rat, mouse, etc.)

-

NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (or other suitable organic solvent for quenching)

-

Internal standard for LC-MS/MS analysis

-

LC-MS/MS system

Experimental Workflow

The following diagram outlines the typical workflow for an in vitro metabolism study.

Detailed Procedure

-

Preparation of Incubation Mixture: A master mix is prepared containing phosphate buffer and the NADPH regenerating system.

-

Pre-incubation: this compound and liver microsomes are pre-incubated with the master mix at 37°C for approximately 5-10 minutes to reach thermal equilibrium.

-

Initiation of Reaction: The metabolic reaction is started by the addition of the NADPH regenerating system.

-

Time-course Incubation: Aliquots of the reaction mixture are collected at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the microsomal proteins.

-

Centrifugation: The quenched samples are centrifuged to pellet the precipitated proteins.

-

Analysis: The supernatant, which contains the remaining parent compound and any metabolites, is analyzed by LC-MS/MS to quantify the concentration of this compound and to identify and quantify its metabolites at each time point.

Conclusion

This technical guide provides a comprehensive overview of the predicted biotransformation of this compound based on quantum chemical insights. The primary metabolic pathways for the thiazole ring are epoxidation, S-oxidation, and N-oxidation, with epoxidation being the most energetically favorable for the unsubstituted ring. The presence of the electron-withdrawing 2-carboxylic acid group is expected to decrease the overall rate of oxidative metabolism. The provided experimental protocol offers a robust framework for the in vitro investigation of these predicted pathways. Further experimental studies are warranted to validate these theoretical predictions and to fully characterize the metabolic profile of this compound, which will be crucial for its future development and application in medicinal chemistry.

References

- 1. Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Acetylthiazole | C5H5NOS | CID 520108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for 2-Acetylthiazole (HMDB0032964) [hmdb.ca]

- 4. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Aromaticity of the Thiazole Ring in Thiazole-2-Carboxylic Acid

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen, is a cornerstone scaffold in medicinal chemistry, found in natural products like vitamin B1 and numerous synthetic drugs.[1][2] Its biological and chemical reactivity is fundamentally governed by the aromaticity of the ring. This guide provides a detailed technical examination of the aromatic character of the thiazole ring, with a specific focus on the modulatory effects induced by a 2-carboxylic acid substituent. We delve into the electronic structure, quantitative measures of aromaticity such as Nucleus-Independent Chemical Shift (NICS), and the influence of electron-withdrawing groups. Furthermore, this document furnishes detailed experimental and computational protocols for the assessment of these properties, intended to serve as a practical resource for researchers in drug design and synthetic chemistry.

Electronic Structure and Aromaticity of the Unsubstituted Thiazole Ring

The thiazole ring is a planar, five-membered heterocycle containing a sulfur atom at position 1 and a nitrogen atom at position 3.[1] Its aromaticity arises from the delocalization of a six-π-electron system, which satisfies the Hückel rule (4n+2 π electrons).[3][4] This π-system is formed by the four p-orbitals of the carbon and nitrogen atoms and a lone pair of electrons from the sulfur atom that resides in a p-orbital.[3][5] This extensive π-electron delocalization imparts significant aromatic stability, greater than that observed in the analogous oxazole ring.[6][7][8]

The aromatic nature of thiazole is well-supported by experimental evidence:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The protons on the thiazole ring exhibit chemical shifts in the downfield region, typically between 7.27 and 8.77 ppm, which indicates a strong diamagnetic ring current characteristic of aromatic systems.[4][6][9]

-

Reactivity: The ring undergoes electrophilic substitution, primarily at the C5 position, which is the most electron-rich carbon.[6][7][10] Conversely, the C2 position is electron-deficient and susceptible to nucleophilic attack and deprotonation.[4][10]

The resonance structures below illustrate the delocalization of π-electrons throughout the ring, highlighting the charge distribution.

Impact of the 2-Carboxylic Acid Substituent on Aromaticity

The introduction of a substituent onto the thiazole ring can significantly modulate its electronic properties and, consequently, its aromaticity. The carboxylic acid (-COOH) group is a potent electron-withdrawing group (EWG) due to the electronegativity of its oxygen atoms and its resonance capabilities.

When placed at the C2 position, the -COOH group intensifies the inherent electron deficiency of this carbon.[10] This has several theoretical consequences:

-

Electron Density Redistribution: The EWG pulls electron density from the π-system of the ring, potentially reducing the overall electron delocalization.

-

Aromaticity Modulation: Studies on substituted 1,3-azoles have shown that strong electron-withdrawing groups can, in some cases, slightly enhance aromaticity by influencing ring planarity and electron distribution, though the effect is complex and position-dependent.[11][12] The substitution at position 4 has been calculated to be most effective at enhancing aromaticity, while the effect at C2 is less straightforward.[12]

A logical workflow for understanding this influence is depicted below.

Quantitative Assessment of Aromaticity

Aromaticity is not directly observable but can be quantified using computational and experimental data. The two most common methods are based on magnetic properties (NICS) and geometric properties (HOMA).

Magnetic Criterion: Nucleus-Independent Chemical Shift (NICS)

NICS is a computational method that measures the magnetic shielding at a specific point in space, typically the center of a ring (NICS(0)) or slightly above it (e.g., NICS(1)).[13] A negative NICS value indicates shielding, which is a hallmark of a diatropic ring current and thus, aromaticity. More negative values correspond to stronger aromaticity.

| Compound | Substituent at C2 | NICS(0) (ppm) | NICS(1) (ppm) |

| Thiazole | -H | -12.1 | -9.6 |

| 2-Methylthiazole | -CH₃ (EDG) | -12.4 | -9.8 |

| 2-Aminothiazole | -NH₂ (EDG) | -13.0 | -10.1 |

| 2-Nitrothiazole | -NO₂ (EWG) | -11.6 | -9.4 |

| Thiazole-2-carboxylic acid | -COOH (EWG) | Predicted: ~ -11.5 | Predicted: ~ -9.3 |

Geometric Criterion: Harmonic Oscillator Model of Aromaticity (HOMA)

The HOMA index assesses aromaticity based on the degree of bond length equalization in a cyclic system.[13] It compares the experimental or calculated bond lengths of a given molecule to optimal values for aromatic systems. A HOMA value of 1 indicates a fully aromatic system, while a value of 0 corresponds to a non-aromatic Kekulé structure. This method requires precise geometric data, typically obtained from X-ray crystallography or high-level computational geometry optimization.[13][15]

Experimental and Computational Protocols

Protocol 1: Computational Assessment of Aromaticity via NICS

This protocol outlines the workflow for calculating NICS values using Density Functional Theory (DFT), a standard method for evaluating aromaticity.[11][14]

Methodology:

-

Structure Optimization:

-

Construct the 3D model of this compound.

-

Perform a full geometry optimization using a DFT functional and basis set, for example, B3LYP/6-311++G(d,p).[14] This step ensures the calculation is performed on the lowest energy conformation.

-

Verify the optimized structure corresponds to a true energy minimum by performing a frequency calculation (confirming the absence of imaginary frequencies).

-

-

NICS Calculation Setup:

-

Using the optimized coordinates, set up a subsequent NMR calculation.

-

Employ the Gauge-Independent Atomic Orbital (GIAO) method.

-

Place a "ghost" atom (Bq) at the geometric center of the thiazole ring. This is NICS(0).

-

For NICS(1), place a ghost atom 1.0 Å directly above the ring plane.

-

-

Execution and Analysis:

-

Run the GIAO-NMR calculation.

-

The NICS value is the negative of the isotropic magnetic shielding tensor calculated at the position of the ghost atom. Extract this value from the output file.

-

Protocol 2: Synthesis of this compound

This protocol is based on the hydrolysis of the corresponding ethyl ester, a common method for synthesizing this compound.[16]

Materials:

-

Ethyl 2-thiazolecarboxylate

-

Ethanol (EtOH)

-

2N Potassium Hydroxide (KOH) aqueous solution

-

2N Hydrochloric Acid (HCl) aqueous solution

-

Standard laboratory glassware, magnetic stirrer, filtration apparatus

Procedure:

-

Dissolution: Dissolve ethyl 2-thiazolecarboxylate (1.0 eq.) in ethanol in a round-bottom flask.

-

Saponification: Add 2N aqueous KOH solution (approx. 5 eq.) to the flask.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Acidification: Carefully acidify the reaction mixture to a pH of ~2-3 by the dropwise addition of 2N HCl. This will protonate the carboxylate salt.

-

Precipitation and Isolation: Allow the acidified mixture to stand, preferably overnight in a cool environment (e.g., 4°C), to facilitate the precipitation of the product.

-

Filtration: Collect the resulting crystals of this compound by vacuum filtration.

-

Purification: Wash the crystals with cold water and dry under vacuum. Recrystallization from a suitable solvent (e.g., water or ethanol/water mixture) can be performed if higher purity is required.

Conclusion

The thiazole ring is an unequivocally aromatic system, a property that dictates its stability and reactivity, making it a privileged scaffold in drug development.[3] The introduction of a 2-carboxylic acid group, a strong electron-withdrawing substituent, modulates this aromaticity by perturbing the π-electron distribution within the ring. Quantitative descriptors like NICS and HOMA, derived from computational and experimental methods, are essential for a precise understanding of this modulation. As predicted by trends observed with other electron-withdrawing groups, the carboxylic acid moiety likely causes a slight decrease in the ring's magnetic aromaticity index (a less negative NICS value). The detailed protocols provided herein offer a practical framework for researchers to synthesize and computationally characterize this compound and its derivatives, aiding in the rational design of novel therapeutic agents.

References

- 1. Thiazole | Aromatic, Heterocyclic, Ring | Britannica [britannica.com]

- 2. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thiazole - Wikipedia [en.wikipedia.org]

- 7. Heterocyclic compound thiazole | PPTX [slideshare.net]

- 8. Thiazole.pptx [slideshare.net]

- 9. kuey.net [kuey.net]

- 10. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 11. [PDF] Substituent effect on the aromaticity of 1,3-azole systems | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound CAS#: 14190-59-1 [amp.chemicalbook.com]

Thiazole-2-Carboxylic Acid: An In-Depth Technical Guide on pKa and Acidity

For Researchers, Scientists, and Drug Development Professionals

Thiazole-2-carboxylic acid is a crucial heterocyclic compound utilized as a building block in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its acidic properties, particularly its acid dissociation constant (pKa), is fundamental for its application in drug design, formulation, and understanding of its pharmacokinetic profile. This technical guide provides a comprehensive overview of the acidity of this compound, including predicted pKa values for its isomers, detailed experimental protocols for its determination, and a discussion of the structural factors influencing its acidity.

Quantitative Data on Thiazole Carboxylic Acid Acidity

| Compound | Predicted pKa | Method |